molecular formula C14H21NO3 B1315268 N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide CAS No. 76093-72-6

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide

Cat. No.: B1315268
CAS No.: 76093-72-6
M. Wt: 251.32 g/mol
InChI Key: VLQCFCOZILVCKP-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is a chemical compound with a complex structure that includes a hydroxyethyl group, a methoxyphenyl group, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)piperazine: This compound has a similar hydroxyethyl group but differs in its overall structure and properties.

    N-(2-hydroxyethyl)ethylenediamine: This compound also contains a hydroxyethyl group and is used in various chemical applications.

Uniqueness

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCFCOZILVCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506314
Record name N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-72-6
Record name N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-pivaloylanisidine (4.14 g, 0.02 mole) in freshly distilled THF (60 ml) under nitrogen is added 2.3 N butyllithium in hexane (23 ml) at 0° C. and the resultant solution is stirred at 0° C. for 2 hours. Ethylene oxide (liquid, 1.6 ml) is added and the reaction mixture is stirred for an hour at 0° C. and then an additional hour at ambient temperature. Acetic acid (2 ml) and water (30 ml) are added to quench the reaction. The THF is evaporated in vacuo and the aqueous mixture is extracted with ether (2×30 ml). The extracts are combined, washed with 5% sodium bicarbonate solution, brine, dried over sodium sulfate and concentrated to 5.42 g of crystalline material. Recrystallization from n-butyl chloride (13 ml) gives 3.46 g (69%) of 2-(2-hydroxyethyl)-3-pivalamidoanisole, m.p. 118°-119.5° C.
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

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